![molecular formula C4H11BrHgSi B14667606 Bromo[(trimethylsilyl)methyl]mercury CAS No. 50836-98-1](/img/structure/B14667606.png)
Bromo[(trimethylsilyl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo[(trimethylsilyl)methyl]mercury is a chemical compound with the molecular formula C₄H₁₁BrHgSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a mercury atom bonded to a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Bromo[(trimethylsilyl)methyl]mercury can be synthesized through the reaction of trimethylsilylmethyl lithium with mercuric bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiCH2Li+HgBr2→(CH3)3SiCH2HgBr+LiBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the reagents and products safely.
化学反応の分析
Types of Reactions: Bromo[(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Bromo[(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and in cross-coupling reactions.
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use as antimicrobial agents and in the development of diagnostic tools.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel compounds.
作用機序
The mechanism by which Bromo[(trimethylsilyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
類似化合物との比較
Methylmercury: Similar in that it contains a mercury atom bonded to a methyl group, but lacks the trimethylsilyl group.
Phenylmercury: Contains a mercury atom bonded to a phenyl group, differing in its aromatic structure.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness: Bromo[(trimethylsilyl)methyl]mercury is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organomercury compounds may not be as effective.
特性
CAS番号 |
50836-98-1 |
|---|---|
分子式 |
C4H11BrHgSi |
分子量 |
367.71 g/mol |
IUPAC名 |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChIキー |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C[Hg]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


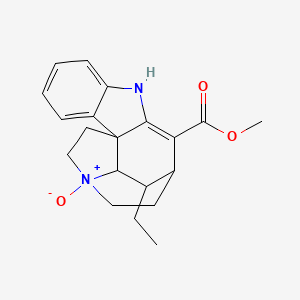

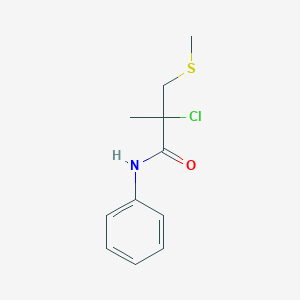
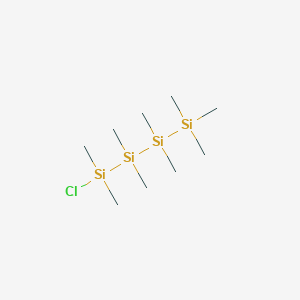
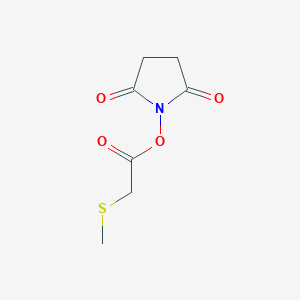
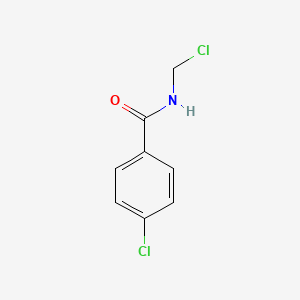
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

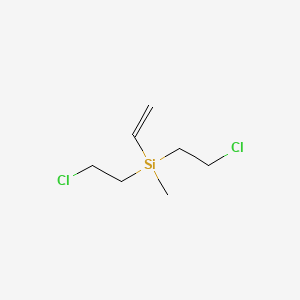

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
